molecular formula C10H13NO2 B15050963 1-(4-Amino-2-hydroxyphenyl)butan-1-one

1-(4-Amino-2-hydroxyphenyl)butan-1-one

Cat. No.: B15050963
M. Wt: 179.22 g/mol
InChI Key: JDCHBINDTYQAAV-UHFFFAOYSA-N
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Description

1-(4-Amino-2-hydroxyphenyl)butan-1-one is an organic compound with the molecular formula C10H13NO2 It is a derivative of phenylbutanone and features both an amino group and a hydroxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-2-hydroxyphenyl)butan-1-one can be achieved through several methods. One common approach involves the condensation of 4-amino-2-hydroxybenzaldehyde with butanone under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, which is then reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound often involves the use of catalytic hydrogenation. For example, the reduction of the Schiff base intermediate can be carried out using hydrogen gas in the presence of a palladium catalyst. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-2-hydroxyphenyl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 1-(4-Amino-2-hydroxyphenyl)butan-2-one or 1-(4-Amino-2-hydroxyphenyl)butanoic acid.

    Reduction: Formation of 1-(4-Amino-2-hydroxyphenyl)butanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Amino-2-hydroxyphenyl)butan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-hydroxyphenyl)butan-1-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Hydroxyphenyl)butan-2-one (Raspberry Ketone): Known for its use in the food and fragrance industry.

    4-(4-Hydroxyphenyl)butan-2-ol: A reduced form of raspberry ketone with similar properties.

    4-(4-Hydroxyphenyl)butanoic acid: An oxidized derivative with potential biological activities.

Uniqueness

1-(4-Amino-2-hydroxyphenyl)butan-1-one is unique due to the presence of both amino and hydroxy groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

1-(4-amino-2-hydroxyphenyl)butan-1-one

InChI

InChI=1S/C10H13NO2/c1-2-3-9(12)8-5-4-7(11)6-10(8)13/h4-6,13H,2-3,11H2,1H3

InChI Key

JDCHBINDTYQAAV-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(C=C(C=C1)N)O

Origin of Product

United States

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